molecular formula C₂₁H₂₉D₅O₂ B1163998 (3α)-Allopregnanolone-d5

(3α)-Allopregnanolone-d5

Cat. No.: B1163998
M. Wt: 323.52
Attention: For research use only. Not for human or veterinary use.
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Description

(3α)-Allopregnanolone-d5 (molecular formula: C${21}$H${29}$D$5$O$2$, molecular weight: 323.52) is a deuterium-labeled analog of the endogenous neurosteroid allopregnanolone, featuring five deuterium atoms at specific positions . It is widely utilized as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous allopregnanolone and its isomers (e.g., pregnanolone, epi-allopregnanolone) in biological matrices . With a purity >95%, it ensures high analytical precision in neurochemical research, particularly in studies exploring stress, mood disorders, and GABAergic modulation .

Properties

Molecular Formula

C₂₁H₂₉D₅O₂

Molecular Weight

323.52

Synonyms

(+)-3α-Hydroxy-5α-pregnan-20-one-d5;  (3α,5α)-3-Hydroxypregnan-20-one-d5;  3α,5α-THP-d5;  3α,5α-Tetrahydroprogesterone-d5;  3α-Hydroxy-5α-dihydroprogesterone-d5;  3α-Hydroxy-5α-pregnan-20-one-d5;  3α-Hydroxy-5α-pregnane-20-one-d5;  5α-Pregnan-3α-ol-20-one-d

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

  • Deuteration: The substitution of five hydrogen atoms with deuterium in (3α)-Allopregnanolone-d5 minimally alters its molecular structure but significantly reduces metabolic degradation, enhancing its stability in analytical workflows .
  • Stereochemistry : Both compounds share the 3α-hydroxy,5α-pregnane-20-one backbone, critical for binding to GABA$_A$ receptors .

Functional Differences

Parameter This compound Allopregnanolone
Primary Use Internal standard for LC-MS/MS Therapeutic agent (e.g., brexanolone for postpartum depression)
Biological Activity Minimal (used for quantification) Potent GABA$_A$ receptor positive modulator
Metabolic Stability High (due to deuterium) Subject to rapid hepatic metabolism

Analytical Comparison with Isomeric Neurosteroids

This compound is distinguished from structurally similar neurosteroids via chromatographic separation and mass transitions:

Chromatographic Separation (HPLC)

Compound Retention Time (min) Column Type
This compound 6.3 Poroshell 120 EC-C18 (Agilent)
Allopregnanolone 6.4 Same as above
Pregnenolone 6.2 Same as above

Analytical Performance in LC-MS/MS (Data from )

Compound Calibration Curve LOD (pg/mL) LLOQ (pg/mL) Retention Time (min)
This compound y = 3376.7x² – 12572x + 13,506 0.993 5.04 10.08 3.9
Testosterone-d3 y = 1212.3x² – 5825.2x + 6989.1 0.981 21.31 42.32 1.4

Key Observations :

  • This compound exhibits superior sensitivity (LOD = 5.04 pg/mL) compared to testosterone-d3, making it ideal for low-abundance neurosteroid quantification .
  • Its quadratic calibration curve (R² = 0.993) ensures robust quantitation across concentrations .

Comparison with Other Deuterated Steroids

This compound is part of a broader panel of deuterated steroids used in hormone analytics:

Deuterated Compound Molecular Formula Application
This compound C${21}$H${29}$D$5$O$2$ Neurosteroid quantification
Aldosterone-d7 C${21}$H${23}$D$7$O$5$ Mineralocorticoid analysis
Cortisone-d8 C${21}$H${22}$D$8$O$5$ Glucocorticoid metabolism studies

Unique Features of this compound:

  • Specificity for GABA$_A$ receptor-related research due to its structural mimicry of endogenous allopregnanolone .
  • Compatibility with multi-analyte panels for simultaneous quantification of neuroactive steroids .

Challenges and Limitations

  • Isomer Cross-Reactivity: While chromatographically separable, co-elution risks exist with isomers like pregnanolone in suboptimal methods .

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